molecular formula C8H9ClO5S B1363463 methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate CAS No. 306936-34-5

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Cat. No.: B1363463
CAS No.: 306936-34-5
M. Wt: 252.67 g/mol
InChI Key: WVFXKTRRLNPSML-UHFFFAOYSA-N
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Description

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is an organic compound with a complex structure that includes a furan ring substituted with chlorosulfonyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulfonation of a furan derivative. One common method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure consistency and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or other reduced derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Reduced Derivatives: Formed from reduction reactions.

    Oxidation Products: Various oxidized forms of the furan ring.

Scientific Research Applications

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate involves its reactive functional groups, which can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The furan ring can also participate in π-π interactions and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((chlorosulfonyl)methyl)benzoate: Similar in having a chlorosulfonyl group but differs in the aromatic ring structure.

    6-Chlorosulfonylbenzoxazolin-2-ones: Contains a chlorosulfonyl group and a heterocyclic ring but differs in the specific ring structure and substituents.

Uniqueness

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is unique due to its specific combination of functional groups and the furan ring structure

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXKTRRLNPSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371645
Record name Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-34-5
Record name Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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